molecular formula C7H9N3O B177657 2-Aminobenzamide oxime CAS No. 16348-49-5

2-Aminobenzamide oxime

Cat. No. B177657
CAS RN: 16348-49-5
M. Wt: 151.17 g/mol
InChI Key: CFZHYRNQLHEHJS-UHFFFAOYSA-N
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Description

2-Aminobenzamide oxime is not directly mentioned in the provided papers; however, 2-aminobenzamide (2-AB) is a compound that has been extensively studied. It is a derivative of benzamide with an amino group on the benzene ring. This compound is particularly noted for its use in labeling carbohydrates for analytical purposes, such as in mass spectrometry and fluorescence labeling .

Synthesis Analysis

The synthesis of derivatives of 2-aminobenzamide has been explored in various studies. For instance, a zinc-catalyzed oxidative transformation of 2-aminobenzamide with benzyl alcohols has been developed to prepare quinazolinones and benzothiadiazine 1,1-dioxides . Additionally, 2-AB has been used to label oligosaccharides through a reductive amination process, which is compatible with various protecting groups .

Molecular Structure Analysis

The molecular structure of 2-aminobenzamide derivatives has been characterized using spectroscopic methods and X-ray crystallography. Studies have shown that 2-aminobenzamide can form strong intramolecular hydrogen bonds, which influence the molecular conformation and stability . The ability of the amide unit to act as both a hydrogen bond donor and acceptor allows for the formation of strong intermolecular hydrogen bonds, which are crucial for the compound's interactions and reactivity .

Chemical Reactions Analysis

2-Aminobenzamide participates in various chemical reactions, particularly in the context of labeling oligosaccharides. The reductive amination process used for labeling with 2-AB has been optimized to prevent the loss of sialic acids, which are sensitive to the reaction conditions . The labeled oligosaccharides can then be analyzed using mass spectrometry to provide information on their structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzamide derivatives are influenced by their molecular structure and the presence of functional groups. For example, the coordination behavior of 2-aminobenzamide with Ni(II) and amino acid mixed ligands has been studied, revealing that 2-AB acts as a bidentate ligand, forming stable complexes with octahedral geometry . These complexes exhibit interesting pharmacological properties and can interact with DNA, which suggests potential bioactive applications .

Scientific Research Applications

Oxidative Synthesis Applications

  • Synthesis of Quinazolinones and Benzothiadiazine Dioxides: 2-Aminobenzamide is used in the zinc-catalyzed oxidative transformation to prepare various quinazolinones and benzothiadiazine 1,1-dioxides. This synthesis is significant for producing these compounds in moderate to good yields under identical conditions (Sharif et al., 2014).

Chemical Reaction Mechanisms

  • Formation of 1,2-Dihydro-3H-Quinazolone Oximes: The reaction of aldehydes and o-aminobenzamide oxime leads to 4-amino-1,2-dihydroquinazoline 3-oxides. This involves a new type of Dimroth rearrangement, highlighting a distinct chemical reaction mechanism involving 2-aminobenzamide oxime (Korbonits & Kolonits, 1986).

Synthesis of Quinazolinones

  • Oxidative Coupling with Isocyanides: 2-Aminobenzamide oxime undergoes oxidative coupling with isocyanides, leading to the formation of 2-aminoquinazolinones. This method provides an efficient approach with high atom economy and metal-free conditions (Wei et al., 2016).

Photocatalysis

  • Aerobic Photooxidative Synthesis: A method to synthesize 2-aryl-4-quinazolinones from aromatic aldehydes and aminobenzamide using molecular iodine as a catalyst. This process is environmentally benign and uses visible light irradiation (Nagasawa et al., 2015).

Fluorescence Labeling

  • Labeling of Carbohydrates: 2-Aminobenzamide is used as a fluorescence label attached to reducing oligosaccharides. This labeling is significant for chemical investigation and analysis of carbohydrate structures (Cumpstey et al., 2000).

Proteomic Analysis in Medical Research

  • Identifying Targets in Neural Stem Cells: In research related to Friedreich’s Ataxia, 2-aminobenzamide HDAC inhibitors are used in proteomic analysis to identify targets and pathways in patient-derived neural stem cells. This is crucial for understanding neurodegenerative diseases (Shan et al., 2014).

Synthesis of Antimicrobial Agents

  • Antimicrobial Agents Synthesis: New 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. This highlights its application in developing novel antimicrobial agents (Mabkhot et al., 2014).

Catalyst-Free Oxidative Cyclization

  • Mechanistic Insights into Catalyst-Free Methods: The one-pot oxidative cyclization of alcohols with 2-aminobenzamides is performed without a catalyst, underlining a novel approach in chemical synthesis (Wang & Tang, 2016).

HDAC Inhibitors in Cancer Research

  • Discovery of HDAC Inhibitors: 2-Aminobenzamide derivatives are explored as histone deacetylase inhibitors in cancer research, showing promise in developing new anti-tumor drugs (Cai et al., 2015).

Synthesis of Bioactive Compounds

  • Bioactive Mixed Ligand Ni(II) Complexes: 2-Aminobenzamide is used in synthesizing Ni(II) complexes with amino acid mixed ligands, contributing to pharmacological and DNA interaction studies (Dharmaraja et al., 2014).

Future Directions

Oximes, including 2-Aminobenzamide oxime, have potential for diverse applications . Their unique properties make them strong candidates for divergent reactivity, and developments in oxime reactivity have enabled new transformations .

properties

IUPAC Name

2-amino-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZHYRNQLHEHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936828
Record name 2-Amino-N-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzamide oxime

CAS RN

16348-49-5
Record name 2-Amino-N-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
E Abele, R Abele - Current Organic Synthesis, 2018 - ingentaconnect.com
… Thus, heating of 2-aminobenzamide oxime with benzaldehyde at 80-90oC for 10 min, provides a crystal… 2-Aminobenzamide oxime 22 and aldehydes at room temperature yields the 4-…
Number of citations: 4 www.ingentaconnect.com
H Kalaus, K Obleser, V Scheibelreiter, B Seidl… - 2022 - repositum.tuwien.at
… To accelerate the screening process we implemented a photometric assay based on the selective adduct-formation of 2 aminobenzamide oxime (ABAO) and aldehydes. The UV-active …
Number of citations: 0 repositum.tuwien.at
D Korbonits, I Kanzel‐Szvoboda, C Gönczi… - Chemische …, 1989 - Wiley Online Library
… It was also recently reported by us that the monoacyl derivatives 4 and 5 of 2-aminobenzamide oxime are transformed, depending on pH, to various heterocycles, among others in acidic …
H Kalaus, V Scheibelreiter, A Reichetseder, C Stanetty… - 2022 - repositum.tuwien.at
… For this purpose, we have developed a facile kinetic assay based on the adduct formation with aldehyde selective 2 aminobenzamide oxime (ABAO)1 yielding a strongly UV-active …
Number of citations: 0 repositum.tuwien.at
E Abele, E Lukevics - The Chemistry of Hydroxylamines, Oximes …, 2009 - thevespiary.org
… The reaction of 2aminobenzamide oxime in the presence of aldehydes leads to oxadiazoloquinoxalines319. A review dedicated to the reactions of oximes of 1, 2, 4-oxadiazoles and …
Number of citations: 13 www.thevespiary.org
D Korbonits, P Kolonits - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… General Method for the Preparation of 2-Substituted 4-Amino1,2-dihydroquinazoline 3-Oxides (5a-i).+a) To a solution of 2-aminobenzamide oxime (3) (3.03 g, 20 mmol) in ethanol (15 …
Number of citations: 15 pubs.rsc.org
AK Ressmann, D Schwendenwein… - Advanced Synthesis …, 2019 - Wiley Online Library
The selective and direct reduction of carboxylic acids into the corresponding aldehydes by chemical methods is still a challenging task in synthesis. Several reductive and oxidative …
Number of citations: 34 onlinelibrary.wiley.com
RJ Alves, L Zaramello, EN Nishida, FH Quina… - Journal of Molecular …, 2023 - Elsevier
… The reaction was followed by measuring the amount of unreacted 4NB using 2-aminobenzamide oxime (ABAO) as reagent, as reported elsewhere [8]. The relative amount of unreacted …
Number of citations: 1 www.sciencedirect.com
Y Shen, J Wang, Y Li, CT Yang, X Zhou - Nanomaterials, 2023 - mdpi.com
… Kitov et al. coupled aldehydes with 2-aminobenzamide oxime (ABAO) derivatives by the M13 phage display technique within 1 h. The change in fluorescence generated by the modified …
Number of citations: 6 www.mdpi.com
BA Schneider - 2019 - search.proquest.com
… 107 Using 2-aminobenzamide oxime (ABAO) to derivatize aldehydes ................... 109 Cloning, overexpression and purification of RupAC1-A1-T1, RupAC2-A2-T2-R, RupAT1, RupAR, …
Number of citations: 3 search.proquest.com

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